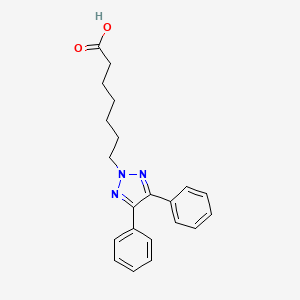
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a heptanoic acid chain attached to a triazole ring substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the reaction of an alkyne with an azide to form the triazole ring. The synthetic route can be summarized as follows:
Synthesis of the Alkyne Precursor: The alkyne precursor can be synthesized by reacting a suitable starting material with propargyl bromide in the presence of a base.
Formation of the Triazole Ring: The alkyne precursor is then reacted with an azide derivative in the presence of a copper(I) catalyst to form the triazole ring.
Attachment of the Heptanoic Acid Chain: The final step involves the attachment of the heptanoic acid chain to the triazole ring through an esterification or amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The phenyl groups on the triazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Hydrolysis: The ester or amide linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The triazole ring and phenyl groups play a crucial role in the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid can be compared with other triazole derivatives, such as:
4,5-Diphenyl-1H-1,2,3-triazole: Similar structure but lacks the heptanoic acid chain.
1,2,3-Triazole-4-carboxylic acid: Contains a carboxylic acid group directly attached to the triazole ring.
4,5-Diphenyl-2H-1,2,3-triazole-2-carboxylic acid: Similar structure with a carboxylic acid group at a different position on the triazole ring.
The uniqueness of this compound lies in the combination of the triazole ring with the heptanoic acid chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
142498-36-0 |
|---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-(4,5-diphenyltriazol-2-yl)heptanoic acid |
InChI |
InChI=1S/C21H23N3O2/c25-19(26)15-9-1-2-10-16-24-22-20(17-11-5-3-6-12-17)21(23-24)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,25,26) |
InChI Key |
LCJBLTAHIDYXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=CC=C3)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















